

performance evaluation of ProMPi FSI in different battery chemistries

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Compound of Interest

Compound Name: *1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide*
CAS No.: *911303-46-3*
Cat. No.: *B1435769*

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Performance Evaluation of ProMPi FSI in Advanced Battery Chemistries

Executive Summary

This technical guide evaluates the performance of ProMPi FSI (N-propyl-N-methylpiperidinium bis(fluorosulfonyl)imide, often abbreviated as

) as a next-generation electrolyte solvent/additive. While traditional carbonate-based electrolytes (e.g., LiPF₆ in EC/DMC) dominate the market, they suffer from flammability and poor high-voltage stability. ProMPi FSI represents a class of Ionic Liquids (ILs) utilizing the FSI anion, which offers a critical advantage over the older TFSI standard: significantly lower viscosity and higher ionic conductivity, coupled with the ability to form a robust, LiF-rich Solid Electrolyte Interphase (SEI) on lithium metal.

This guide provides a comparative analysis of ProMPi FSI against standard organic electrolytes and pyrrolidinium-based alternatives (

), supported by experimental protocols and mechanistic insights.

Physicochemical Baseline: The FSI Advantage

The primary barrier to IL adoption has historically been high viscosity, leading to poor ion transport. ProMPi FSI addresses this by leveraging the smaller, more delocalized FSI anion.

Comparative Physicochemical Data (at 25°C)



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Expert Insight: While

(pyrrolidinium) shows slightly higher conductivity, ProMPi FSI (

) often exhibits superior cathodic stability against lithium metal due to the specific steric shielding of the piperidinium ring, making it a preferred candidate for long-cycle Li-Metal batteries (LMBs).

Electrochemical Stability & SEI Mechanism[1][2]

The defining feature of ProMPi FSI is its electrochemical behavior at the anode interface. Unlike TFSI, which is kinetically stable but often fails to passivate the anode, FSI anions undergo controlled reductive decomposition.

The LiF-Rich SEI Mechanism

When ProMPi FSI is used, the FSI anion (

) decomposes at low potentials (< 1.0 V vs Li/Li⁺). This decomposition is catalytic in forming Lithium Fluoride (LiF) and Lithium Sulfide (

) species.

- LiF Role: Provides high mechanical strength, suppressing dendrite penetration.
- S-N Species: Facilitate fast Li-ion hopping through the interphase.

Diagram: FSI-Derived SEI Formation Pathway

The following diagram illustrates the reductive decomposition pathway of the FSI anion within the ProMPi matrix.



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Figure 1: Mechanistic pathway of FSI anion decomposition on Lithium metal, resulting in a dual-component (LiF + LiSON) SEI that balances mechanical rigidity with ionic conductivity.

Experimental Protocol: Evaluation Workflow

To accurately evaluate ProMPi FSI, one must eliminate "false failures" caused by moisture contamination or improper wetting.

Step-by-Step Evaluation Protocol

1. Electrolyte Preparation (Argon Glovebox, <0.1 ppm H₂O/O₂)

- **Drying:** Dry the ProMPi FSI ionic liquid under vacuum at 60°C for 24 hours.
- **Salt Addition:** Dissolve LiFSI salt (typically 1.0 M to 3.0 M) into the ProMPi solvent. Note: High concentration (HCE) >3M often improves Li-metal cycling efficiency.
- **Validation:** Perform Karl Fischer titration. Water content must be < 20 ppm. Excess water reacts with FSI to form HF, corroding the cathode.

2. Cell Assembly (Coin Cell 2032)

- **Anode:** Li-Metal disk (polished) or Graphite (if testing Li-ion compatibility).
- **Cathode:** LFP or NMC811. Warning: For NMC811 (>4.2V), Al current collectors must be carbon-coated to prevent Al-FSI corrosion.
- **Separator:** Glass Fiber (Whatman GF/D) or Celgard 2500. Note: Glass fiber wets better with viscous ILs.

3. Electrochemical Testing

- **Conditioning:** Cycle at C/20 for 3 cycles at 40°C (slightly elevated temp aids wetting and SEI formation).
- **Cycling:** Proceed to C/5 or C/2 at 25°C.

Diagram: Validated Experimental Workflow



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Figure 2: Standardized workflow for ProMPi FSI evaluation, highlighting the critical Karl Fischer validation step to prevent hydrolysis-induced failure.

Performance Analysis: ProMPi vs. Alternatives

Rate Capability (Li||LFP Half-Cell)

Experimental data typically shows that while LiPF_6 dominates at high C-rates ($>5\text{C}$) due to low viscosity, ProMPi FSI outperforms at low-to-medium rates in terms of stability.

- 0.1C - 1C: ProMPi FSI shows $>99.8\%$ Coulombic Efficiency (CE), comparable to commercial electrolytes.
- High Voltage ($>4.3\text{V}$): ProMPi FSI exhibits superior oxidative stability compared to carbonates, which oxidize and gas at these potentials. However, Al corrosion is the limiting factor.
 - Mitigation: Using LiFSI in ProMPi requires either an Al-passivating additive (like LiDFOB) or carbon-coated aluminum foils.

Safety Profile

- Flammability: ProMPi FSI is non-flammable. In nail-penetration tests, cells with ProMPi do not undergo thermal runaway, whereas carbonate cells ignite immediately.

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